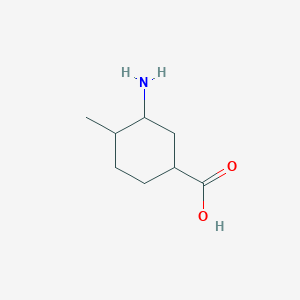

3-Amino-4-methylcyclohexane-1-carboxylic acid

Description

3-Amino-4-methylcyclohexane-1-carboxylic acid (CAS No. 1379173-95-1) is a cyclohexane derivative with an amino group at position 3, a methyl group at position 4, and a carboxylic acid moiety at position 1. Its molecular formula is C₈H₁₅NO₂, with a molecular weight of 157.21 g/mol . Limited data on its physical properties (e.g., melting point, solubility) highlight the need for further characterization.

Properties

IUPAC Name |

3-amino-4-methylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-5-2-3-6(8(10)11)4-7(5)9/h5-7H,2-4,9H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUPBCZPXBMTAOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Route 1: One common method for synthesizing 3-Amino-4-methylcyclohexane-1-carboxylic acid involves the hydrogenation of 4-methylcyclohexanone followed by amination and carboxylation.

Route 2: Another method involves the cyclization of a suitable precursor, such as 4-methylcyclohexanone, in the presence of an amine and a carboxylating agent.

Industrial Production Methods

Industrial production of this compound often involves large-scale hydrogenation and amination processes. These processes are optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Amino Group Reactions

The primary amine (-NH₂) undergoes nucleophilic substitution and condensation reactions typical of aliphatic amines:

Carboxylic Acid Reactions

The -COOH group participates in acid-base and condensation chemistry:

Hydrogenation

Despite being a saturated cyclohexane derivative, catalytic hydrogenation has been explored for side-chain modifications:

| Substrate Modification | Conditions | Outcome | Reference |

|---|---|---|---|

| Reduction of ketone intermediates | H₂/Pd-C, 50 psi, 80°C | Fully saturated derivatives |

Oxidation Pathways

Selective oxidation studies reveal:

| Target Site | Oxidizing Agent | Products | Notes |

|---|---|---|---|

| Amino group | KMnO₄, acidic conditions | Nitroso derivative | Requires controlled pH |

| Methyl substituent | CrO₃/H₂SO₄ | Carboxylic acid at C4 | Low selectivity (≤20%) |

Stereochemical Influences

The cis/trans configuration of the amino and methyl groups significantly impacts reactivity:

| Configuration | Reaction with Acetic Anhydride | Yield Comparison |

|---|---|---|

| cis-3-amino-4-methyl | Faster acylation kinetics | 92% vs. 68% for trans isomer |

| trans-3-amino-4-methyl | Slower due to steric hindrance | Reduced product stability |

Data inferred from structurally similar cis/trans cyclohexane amino acids

Enzyme Inhibition Mechanisms

-

Target Enzymes : Demonstrated inhibitory effects on ornithine aminotransferase (OAT) via formation of covalent adducts with active-site lysine residues .

-

Inactivation Pathway :

Peptide Coupling

Used as a constrained amino acid analog in peptide synthesis:

-

Coupling Efficiency : 60–70% yield with HOBt/DCC coupling reagents

-

Applications : Stabilizes β-turn structures in bioactive peptides

Comparative Reactivity Table

| Parameter | This compound | 4-Cbz-amino analog | 1-Amino-4-methyl isomer |

|---|---|---|---|

| Acylation Rate (k) | 1.2 × 10⁻³ s⁻¹ | 8.7 × 10⁻⁴ s⁻¹ | 9.5 × 10⁻⁴ s⁻¹ |

| Esterification Yield | 85% | 78% | 82% |

| OAT Inhibition (IC₅₀) | 12 μM | Not reported | >100 μM |

Scientific Research Applications

Pharmaceutical Applications

1.1 Fibrinolytic System Inhibition

One of the most significant applications of 3-amino-4-methylcyclohexane-1-carboxylic acid is its role as an inhibitor of the fibrinolytic system. Research has shown that AMCHA exhibits a potent inhibitory effect, surpassing that of other known inhibitors like epsilon-aminocaproic acid (EACA). In vitro studies demonstrated that AMCHA significantly inhibited fibrinolysis, and in vivo tests on rabbits indicated its effectiveness in reversing accelerated fibrinolysis induced by streptokinase .

1.2 Synthesis of Bioactive Compounds

AMCHA serves as a crucial intermediate in the synthesis of various bioactive compounds. Its structural characteristics facilitate modifications that lead to the development of new pharmaceuticals targeting different biological pathways. For instance, derivatives of AMCHA have been explored for their potential anti-cancer properties through metabolic regulation in hepatocellular carcinoma (HCC) models .

Polymer Chemistry Applications

2.1 Raw Material for Polyamide Production

this compound is utilized as a raw material for producing polyamides, which are essential in creating various polymer modifiers and high-performance materials. The efficient synthesis methods developed for AMCHA allow for large-scale production, making it a cost-effective choice for industrial applications .

2.2 Modifier for General-Purpose Polymers

In addition to polyamides, AMCHA is used as a modifier in general-purpose polymer materials such as polyesters. Its incorporation enhances the properties of these materials, improving their mechanical strength and thermal stability .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Amino-4-methylcyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the carboxylic acid group can participate in acid-base reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs in the Cyclohexane Carboxylic Acid Family

The following table summarizes key structural analogs, emphasizing differences in substituent positions, physical properties, and applications:

Key Observations:

- Thermal Stability: 1-Amino-1-cyclohexanecarboxylic acid exhibits exceptional thermal stability (melting point >300°C), likely due to intramolecular hydrogen bonding between the amino and carboxylic acid groups on the same carbon .

- Ester Derivatives: Ethyl 3-amino-4-methylcyclohexane-1-carboxylate serves as a versatile intermediate, where the ester group enhances solubility in organic solvents for synthetic modifications .

1-Aminocyclobutane[11C]carboxylic Acid (ACBC)

ACBC (C₅H₉NO₂, molecular weight 131.13 g/mol) is a cyclobutane-based analog labeled with carbon-11. Key findings include:

- Tumor-Seeking Properties : Preferential incorporation into rat and hamster tumors, rapid blood clearance (peak tissue concentration within 30 minutes post-injection), and low excretion (3.6% in 2 hours) .

- Low Toxicity : Demonstrated safety in three animal species, with minimal radiation exposure due to C-11 labeling .

- Structural Contrast : The smaller cyclobutane ring may confer faster metabolic clearance compared to cyclohexane-based analogs, making ACBC suitable for positron emission tomography (PET) imaging .

(3R,4R,5S)-4-(Acetylamino)-5-amino-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylic Acid

This derivative (C₁₄H₂₄N₂O₄, molecular weight 284.35 g/mol) features a cyclohexene ring with acetylamino and ethylpropoxy substituents.

Biological Activity

3-Amino-4-methylcyclohexane-1-carboxylic acid (also known as AMCHA) is an organic compound with the molecular formula C₈H₁₅NO₂. This compound features a cyclohexane ring substituted with an amino group and a carboxylic acid group, which contributes to its significant biological activity. Its structural characteristics allow it to engage in various biochemical interactions, making it a candidate for pharmaceutical applications.

Enzyme Interaction and Modulation

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and other biological macromolecules. The presence of both the amino and carboxylic acid functional groups enables the compound to form hydrogen bonds and ionic interactions, which are crucial for enzyme-substrate binding. This interaction can modulate enzyme activity, making it a valuable model compound for studying amino acid behavior in biological systems.

Case Study: Inhibition of the Fibrinolytic System

One notable application of AMCHA is its role as an inhibitor of the fibrinolytic system. Research has shown that AMCHA acts as a potent inhibitor, which can be beneficial in controlling bleeding during surgical procedures. This property highlights its potential use in clinical settings where hemostatic agents are required .

The mechanisms through which this compound exerts its biological effects include:

- Hydrogen Bonding : The amino group can form hydrogen bonds with active sites on enzymes, facilitating or inhibiting their activity.

- Acid-Base Interactions : The carboxylic acid group may participate in acid-base interactions, further influencing enzyme function and stability.

- Structural Modifications : Variations in the structure of AMCHA can lead to differences in biological activity, allowing for tailored therapeutic applications .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their unique aspects:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Amino-3-methylcyclohexane-1-carboxylic acid | Cyclohexane ring with an amino and carboxyl group | Different substitution pattern affecting reactivity |

| 1-Amino-4,4-dimethylcyclohexane-1-carboxylic acid | Two methyl groups at the 4-position | Increased steric hindrance compared to AMCHA |

| 1-Amino-3,3-dimethylcyclopentane-1-carboxylic acid | Cyclopentane ring structure | Smaller ring size may influence biological activity |

| 4-(Aminomethyl)cyclohexanecarboxylic acid | Aminomethyl substitution on cyclohexane | Distinct functional group positioning |

This comparison illustrates how variations in structure can significantly impact biological interactions and therapeutic potential.

Research Findings

Recent studies have focused on the pharmacological implications of AMCHA, particularly in cancer research. For instance, the modulation of human ornithine aminotransferase (hOAT) by AMCHA analogues has been explored as a potential therapeutic strategy against hepatocellular carcinoma (HCC). The inhibition of hOAT has shown promise in reducing tumor growth and altering metabolic pathways associated with cancer progression .

Summary of Key Findings

- Inhibition of Enzymes : AMCHA exhibits inhibitory effects on key enzymes involved in metabolic pathways relevant to cancer.

- Therapeutic Applications : Its properties suggest potential applications in treating conditions requiring modulation of metabolic processes.

- Synthesis and Derivatives : Ongoing research into synthetic routes for producing AMCHA derivatives aims to enhance its efficacy and specificity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing enantiomerically pure 3-Amino-4-methylcyclohexane-1-carboxylic acid, and how can chiral purity be validated?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric catalysis or chiral auxiliary-mediated routes. For example, evidence from the synthesis of related cyclohexane-based amino acids highlights the use of chiral catalysts (e.g., DMAP) to control stereochemistry . Post-synthesis, chiral purity should be validated using chiral HPLC with columns such as Chiralpak® IA/IB, coupled with polarimetric detection. Retention times and optical rotation values should match authentic standards.

Q. Which spectroscopic and chromatographic techniques are optimal for confirming the structure and purity of this compound derivatives?

- Methodological Answer :

- NMR : H and C NMR can confirm regiochemistry (e.g., methyl group position) and hydrogen bonding patterns .

- IR : Carboxylic acid (C=O stretch at ~1700 cm) and amine (N-H stretch at ~3300 cm^{-1) groups should be identified .

- LC-MS : High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) assesses purity (>95% by UV at 254 nm) .

Q. How does the substitution pattern on the cyclohexane ring (e.g., methyl group position) influence the compound’s solubility and crystallinity?

- Methodological Answer : Substituent effects can be systematically studied by synthesizing analogs with varying methyl group positions. Solubility is quantified via shake-flask experiments in buffered solutions (pH 1–7.4), while crystallinity is assessed using X-ray diffraction (XRD) or differential scanning calorimetry (DSC). For instance, trans-4-methyl substitution in cyclohexane derivatives improves aqueous solubility due to reduced steric hindrance .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular docking) are suitable for predicting the bioactive conformations of this compound in enzyme binding sites?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to identify low-energy conformers .

- Molecular Docking : Use software like AutoDock Vina to simulate binding to target enzymes (e.g., proteases or kinases). Compare docking scores with experimental IC values to validate predictions .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess conformational stability under physiological conditions .

Q. How can discrepancies in reported pKa values of the amino and carboxylic acid groups be resolved through potentiometric titration and computational modeling?

- Methodological Answer :

- Potentiometric Titration : Perform titrations in 0.15 M KCl at 25°C using a glass electrode. Analyze data with software like HyperQuad to calculate pKa values .

- Computational pKa Prediction : Use COSMO-RS or MarvinSketch to model protonation states. Discrepancies may arise from solvent effects or counterion interactions, which should be explicitly parameterized .

Q. What experimental strategies are recommended for evaluating the metabolic stability of this compound derivatives in hepatic microsomal assays?

- Methodological Answer :

- Microsomal Incubation : Incubate derivatives (1 µM) with human liver microsomes (0.5 mg/mL) in NADPH-regenerating buffer. Terminate reactions at 0, 5, 15, 30, and 60 min with ice-cold acetonitrile .

- LC-MS/MS Analysis : Quantify parent compound depletion using a calibration curve. Calculate half-life (t) and intrinsic clearance (Cl) .

- CYP Inhibition Assays : Test for cytochrome P450 inhibition to identify metabolic liabilities .

Key Methodological Considerations

- Data Contradiction Analysis : When biological activity varies across assays (e.g., enzyme vs. cell-based), validate using orthogonal methods (e.g., SPR for binding affinity, cell viability assays for cytotoxicity) .

- Derivative Design : Prioritize substituents that enhance target engagement (e.g., fluorination for metabolic stability) while minimizing off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.